Fmoc-Val-Ome
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H23NO4 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoate |
InChI |
InChI=1S/C21H23NO4/c1-13(2)19(20(23)25-3)22-21(24)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,12H2,1-3H3,(H,22,24)/t19-/m0/s1 |
InChI Key |
ZMWDDIBQDHBYBL-IBGZPJMESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Role of Fmoc Val Ome in Advanced Peptide Synthesis Strategies
Enhancements and Challenges in Fmoc Solid-Phase Peptide Synthesis (Fmoc-SPPS)
Fmoc-SPPS has become the predominant methodology for the chemical synthesis of peptides, favored for its milder reaction conditions compared to the older Boc/Bzl strategy. altabioscience.comnih.gov The Fmoc/tBu orthogonal system, where the temporary Nα-Fmoc group is removed by a base (like piperidine) and side-chain protecting groups are removed by acid (like TFA), allows for the synthesis of a wide array of peptides, including those with sensitive post-translational modifications. altabioscience.comnih.govbeilstein-journals.org
The continuous evolution of Fmoc-SPPS has expanded its application to increasingly complex targets, such as long-chain peptides, hydrophobic sequences, and peptides with post-translational modifications (PTMs) like glycosylation and phosphorylation, which are often unstable under the harsher conditions of other methods. nih.govnih.gov The commercial availability of high-purity Fmoc-amino acid derivatives, including building blocks like Fmoc-Val-OH, is fundamental to this success. nih.govsigmaaldrich.comadvancedchemtech.com
Fmoc-Val-OMe, as a protected valine unit, is particularly relevant in the synthesis of hydrophobic peptides or those containing aggregation-prone sequences, where valine is a common constituent. slideshare.netnih.gov The synthesis of such "difficult sequences" remains a significant challenge, often limited by the tendency of the growing peptide chain to form secondary structures that hinder subsequent coupling and deprotection steps. nih.govresearchgate.net Innovations in SPPS, including the use of specialized solvents, backbone modifications, and microwave-assisted synthesis, continually push the boundaries of what is achievable, with building blocks like this compound being integral to these advanced protocols. nih.gov
The removal of the Fmoc protecting group is a critical step in each cycle of SPPS. The standard reagent for this purpose is a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). iris-biotech.de However, incomplete deprotection can occur, especially with sterically hindered residues like valine or when peptide aggregation impedes reagent access. slideshare.netpeptide.com This leads to deletion sequences, where an amino acid is missing from the final peptide, complicating purification and reducing yield.
To address these challenges, several alternative deprotection strategies have been developed. For difficult sequences, stronger, non-nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often in low concentrations (e.g., 2%) and sometimes in combination with a nucleophile like piperazine (B1678402) to scavenge the dibenzofulvene (DBF) byproduct of the deprotection reaction. peptide.comnih.govrsc.org Kinetic studies on resin-bound Fmoc-Val have shown that DBU can remove the Fmoc group significantly faster than piperidine. peptide.comrsc.org 4-Methylpiperidine has also emerged as an effective alternative to piperidine, with the advantage of being less regulated. iris-biotech.de
The choice of deprotection reagent can be crucial for minimizing side reactions and ensuring high-fidelity synthesis. A comparison of common deprotection conditions highlights these trade-offs.
| Reagent/Cocktail | Concentration | Typical Half-Life (t½) for Fmoc-Val Deprotection | Key Advantages & Disadvantages | Citations |
| Piperidine | 20% in DMF | ~6-7 seconds | Advantage: Well-established, effective standard. Disadvantage: Can promote side reactions (e.g., aspartimide, DKP); regulated substance. | rsc.orgpublish.csiro.au |
| Morpholine (B109124) | 50% in DMF | Slower than piperidine | Advantage: Milder conditions, often used for sensitive glycopeptides. Disadvantage: Slower reaction time. | nih.gov |
| DBU | 2% in DMF/NMP | ~4 seconds (with 5% Piperazine) | Advantage: Very fast deprotection, overcomes steric hindrance. Disadvantage: Non-nucleophilic (requires a scavenger for DBF); can strongly catalyze side reactions like aspartimide formation. | peptide.comrsc.org |
| 4-Methylpiperidine | 20% in DMF | Similar to piperidine | Advantage: Efficacy comparable to piperidine; not a controlled substance. Disadvantage: Shares propensity for base-mediated side reactions. | iris-biotech.de |
Several sequence-dependent side reactions can occur during Fmoc-SPPS, often catalyzed by the basic conditions of the deprotection step. The presence of specific amino acids, such as the β-branched valine in this compound, can influence the rates and types of these reactions.
Diketopiperazine (DKP) Formation: This is a major side reaction at the dipeptide stage. After deprotection of the second amino acid in the chain, the newly freed N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. chempep.comiris-biotech.de This is particularly problematic for sequences ending in proline but can occur with other residues as well. chempep.comnih.gov The steric bulk of the amino acids involved influences the rate of DKP formation. chempep.com Strategies to mitigate this include using sterically hindered resins like 2-chlorotrityl resin, which shields the ester bond, or by coupling pre-formed Fmoc-dipeptides, bypassing the vulnerable dipeptide-resin stage. chempep.comsigmaaldrich.com Optimized deprotection cocktails, such as 2% DBU with 5% piperazine in NMP, have also been shown to drastically reduce DKP formation compared to standard piperidine treatment. acs.orgacs.org
Aspartimide Formation: When a peptide sequence contains an aspartic acid (Asp) residue, its side-chain ester can be attacked by the adjacent backbone amide nitrogen under basic (deprotection) or acidic (cleavage) conditions. nih.goviris-biotech.de This forms a five-membered succinimide (B58015) ring (aspartimide), which can lead to epimerization at the α-carbon and subsequent ring-opening to form undesired β-aspartyl peptides. nih.goviris-biotech.de This side reaction is highly sequence-dependent and is more likely when Asp is followed by residues like Gly, Asn, or Gln. iris-biotech.de Modified protocols to suppress this include the addition of an acidic additive like formic acid (FA) or HOBt to the deprotection solution to lower its basicity, or the use of sterically hindered side-chain protecting groups on the Asp residue. rsc.org
Racemization: While less common for valine due to the steric hindrance from its β-branched side chain, racemization can be a significant issue for other residues like histidine and cysteine during the coupling step. nih.govacs.org It can be promoted by the use of base-mediated activation methods. nih.gov The use of additives like HOBt or its aza-analogue HOAt during coupling helps to suppress racemization by minimizing the lifetime of the highly reactive, racemization-prone oxazolone (B7731731) intermediate. chempep.com
Convergent Synthesis Methodologies
For the synthesis of very long peptides or small proteins, a stepwise SPPS approach becomes inefficient due to accumulating errors and decreasing yields. Convergent synthesis offers a powerful alternative, where smaller, fully protected peptide fragments are synthesized independently and then joined together. oup.comacs.org
In a convergent or "hybrid" strategy, peptide fragments are first prepared using Fmoc-SPPS. mdpi.comcblpatras.gr To achieve this, specialized linkers and resins, such as the highly acid-labile 2-chlorotrityl chloride (2-ClTrt) resin, are employed. oup.commdpi.com These resins allow the fully protected peptide fragment to be cleaved under very mild acidic conditions that leave the acid-labile side-chain protecting groups (like tBu) intact. sigmaaldrich.com
A building block like this compound could be used in such a strategy. For instance, a protected fragment could be synthesized on a resin, with the final residue being Fmoc-Val. After cleavage from the resin, this fragment would yield a protected peptide acid (Fmoc-Val-...-COOH). Alternatively, solution-phase methods could be used to generate fragments ending in a methyl ester, like ...-Val-OMe. These fragments are then purified and condensed with other fragments, either on a solid support or in solution, to build the final large peptide. oup.commdpi.com This approach confines synthetic challenges to smaller, more manageable fragments and often results in a purer final product. nih.gov
A significant advancement in medicinal chemistry is the replacement of native amide bonds with isosteres to improve a peptide's metabolic stability and conformational properties. Chloroalkene dipeptide isosteres (CADIs) are peptidomimetics where the -CO-NH- bond is replaced with a -CCl=CH- group. researchgate.net
Recent research has focused on developing efficient convergent methods to synthesize Fmoc-protected CADI building blocks. researchgate.nettmd.ac.jpnih.govacs.org These methods allow for the creation of N-Fmoc protected CADIs that correspond to various dipeptide sequences. tmd.ac.jpnih.gov A key advantage is that these Fmoc-protected CADI units can be directly incorporated into a peptide chain using standard Fmoc-SPPS protocols. researchgate.netacs.org This allows for the seamless insertion of an amide bond mimic at a specific location. For example, a CADI corresponding to a D-Phe-Val sequence has been synthesized as an Fmoc-protected unit (Fmoc-D-Phe-ψ[(Z)-CCl=CH]-Val-OH) and used in the SPPS of a cyclic RGD peptidomimetic. nih.gov This highlights the compatibility of the CADI methodology with standard Fmoc building blocks, including those derived from valine, to create novel therapeutic candidates with enhanced properties. tmd.ac.jpnih.govnih.gov
Direct Fmoc-Based Solid-Phase Synthesis of Peptide Alpha-Thioesters for Native Chemical Ligation (NCL)
The direct synthesis of peptide α-thioesters using Fmoc-based solid-phase peptide synthesis (SPPS) has historically been a significant challenge due to the instability of the thioester linkage to the basic conditions required for Fmoc group removal. scispace.com However, innovative methodologies have been developed to overcome this limitation, enabling the generation of these crucial intermediates for Native Chemical Ligation (NCL). NCL is a powerful tool for the convergent synthesis of large proteins by joining unprotected peptide segments. rsc.orgosti.gov
One strategy involves the use of a C-terminal N-(2-hydroxybenzyl)cysteine thioesterification device. This approach, inspired by intein-mediated protein splicing, utilizes an amide-to-thioester rearrangement. The resulting peptide crypto-thioesters can be directly used in NCL reactions, exhibiting rapid N→S acyl shift kinetics at neutral pH. rsc.org This method is fully automatable and uses readily available, inexpensive starting materials, avoiding post-synthetic modifications before the ligation step. rsc.org
Another approach employs a facile N-mercaptoethoxyglycinamide (MEGA) linker for the solid-phase synthesis of latent peptide α-thioesters. nih.gov Following peptide assembly, treatment with 2-mercaptoethanesulfonic acid at a mildly acidic pH generates the desired α-thioester, which can be used directly in NCL without further purification. This method has proven robust for synthesizing peptide α-thioesters of varying lengths. nih.gov
Furthermore, methods utilizing serine residues to promote thioester formation directly on the solid support have been developed. rsc.org This is achieved through the formation of a cyclic urethane (B1682113) moiety by a selective reaction between the peptide backbone and the serine side chain. This activated intermediate can then be displaced by a thiol to generate the peptide thioester. This innovative strategy eliminates the need for specialized resins or linkers typically required for Fmoc-based thioester synthesis. rsc.org
| Method | Key Feature | Advantage |
| C-terminal N-(2-hydroxybenzyl)cysteine device | Amide-to-thioester rearrangement | Fully automatable, uses inexpensive materials, no post-synthetic steps required. rsc.org |
| N-mercaptoethoxyglycinamide (MEGA) linker | Latent peptide α-thioester formation | Direct use in NCL without purification, robust for various peptide lengths. nih.gov |
| Serine-promoted synthesis | Cyclic urethane moiety formation | Eliminates need for special resins/linkers, fully automated. rsc.org |
Convergent Synthesis of Thioether Containing Peptides
The synthesis of peptides containing thioether linkages is a key strategy for creating stable peptidomimetics, as the thioether bond is resistant to enzymatic cleavage. This compound can be a component in peptide fragments used in convergent strategies for assembling these modified peptides.
One convergent approach involves the reaction of haloacylated peptides on a solid support with thiol-containing peptides. nih.govnih.gov In this method, a peptide segment is synthesized with a haloacetyl group at its N-terminus. A separate peptide, containing a cysteine or other thiol-bearing amino acid, is synthesized, and the two fragments are then ligated through the formation of a thioether bond. This can be performed either with one fragment in solution and the other on a solid support, or with both fragments on different resins. nih.govnih.gov
Another strategy involves the use of N-Fmoc aminothiols which react with bromoacetylated peptides synthesized on a 2-chlorotrityl (Cltr) resin. nih.govnih.gov After the initial thioether linkage is formed, the Fmoc group is removed, and the peptide chain can be further elongated using standard SPPS protocols. nih.govnih.gov Alternatively, halo acids can be esterified on a Cltr resin and reacted with N-Fmoc aminothiols. The resulting building blocks can then be incorporated into larger peptide chains. nih.govnih.gov
| Synthetic Route | Description |
| Route A | Halo acids on Cltr resin react with N-Fmoc aminothiols. The resulting thioether-containing building blocks are used in SPPS. nih.govnih.gov |
| Route B | N-Fmoc aminothiols react with bromoacetylated peptides on Cltr resin, followed by Fmoc deprotection and further peptide elongation. nih.govnih.gov |
| Route C | A haloacylated peptide on Cltr resin is condensed with a thiol-containing peptide synthesized on a separate trityl-type resin. nih.govnih.gov |
Synthesis of Complex Peptide Architectures
The valine residue is known for its steric bulk, which can significantly hinder peptide coupling reactions, leading to lower yields and incomplete reactions. kilobio.com The presence of the Fmoc group further exacerbates this issue. Therefore, the coupling of Fmoc-Val-OH or its derivatives like this compound serves as a benchmark for the efficiency of new coupling reagents and methodologies.
Studies have shown that for sterically hindered couplings, such as those involving valine, the choice of coupling reagent and reaction conditions is critical. uantwerpen.be For instance, novel coupling reagents have been developed to improve efficiency and minimize side reactions. The pre-activation of the carboxylic acid component is often a key step to ensure smooth coupling, especially with hindered amino acids like valine methyl ester (H-Val-OMe). uantwerpen.be
Microwave-assisted synthesis has emerged as a powerful technique to accelerate peptide bond formation, particularly in difficult couplings. arkat-usa.org The use of Fmoc-amino acid chlorides in conjunction with microwave irradiation has been shown to dramatically reduce reaction times and improve yields for the synthesis of peptides containing hindered residues like valine. arkat-usa.org
| Challenge | Mitigation Strategy | Key Finding |
| Steric hindrance from valine side chain | Use of advanced coupling reagents, pre-activation | Novel reagents can facilitate smooth coupling with H-Val-OMe. uantwerpen.be |
| Slow reaction rates | Microwave-assisted synthesis | Microwave irradiation with Fmoc-amino acid chlorides significantly speeds up hindered couplings. arkat-usa.org |
| Incomplete coupling in aggregated sequences | Use of less hindered analogs (e.g., Fmoc-Nva-OH) | Norvaline can improve yields in challenging sequences compared to valine. kilobio.com |
Peptidomimetics are compounds that mimic the structure and function of natural peptides but have modified structures to enhance properties such as stability and bioavailability. This compound and related valine derivatives are incorporated into various peptidomimetic scaffolds.
One important class of peptidomimetics is ureidopeptides, where an amide bond is replaced by a urea (B33335) linkage. The synthesis of these compounds can be achieved using pentafluorophenyl carbamates derived from Nα-Fmoc-peptide acids. researchgate.net For example, a dipeptide like Fmoc-Val-Leu-OMe can be deprotected and then coupled to an Fmoc-amino acid-derived isocyanate to form a tripeptide containing a urea bond. researchgate.net
Another type of modification is the reduction of the amide bond to an aminomethylene linkage. Convergent synthesis strategies for these peptidomimetics have been developed, for instance, by reacting thioacid-terminated peptides with aziridine-containing peptide fragments. researchgate.net
Backbone N-amination is another strategy to create peptidomimetics with unique structural and functional properties. nsf.gov Fmoc-Val-OH is a standard reagent used in the solid-phase synthesis of these N-aminated peptides, which can exhibit altered conformations and biological activities compared to their natural counterparts. nsf.gov
| Peptidomimetic Type | Synthetic Approach | Role of Valine Derivative |
| Ureidopeptides | Coupling of a deprotected peptide ester with an Fmoc-amino acid-derived isocyanate. | H-Val-Leu-OMe can be used as the nucleophilic component. researchgate.net |
| Reduced Amide Bonds | Convergent ligation of thioacid- and aziridine-terminated peptides. | Valine can be incorporated into the peptide fragments. researchgate.net |
| N-aminated Peptides | Solid-phase synthesis using Fmoc-amino acids. | Fmoc-Val-OH is a key building block for introducing valine into the N-aminated backbone. nsf.gov |
Cyclic peptides are of great interest in drug discovery due to their constrained conformations, which can lead to high receptor affinity and specificity, as well as improved stability. Fmoc-based strategies are widely used for the synthesis of cyclic peptides, and this compound can be a precursor to linear peptide fragments that are subsequently cyclized.
A common method for synthesizing cyclic peptides on a solid support involves attaching the side chain of an amino acid to the resin. google.com After assembling the linear peptide, the N- and C-termini are selectively deprotected and cyclized. This approach is compatible with Fmoc chemistry. google.com
Head-to-tail cyclization is another prevalent strategy. In a hybrid solid-phase and solution-phase approach, a linear peptide precursor is synthesized on a resin using Fmoc-SPPS. After cleavage from the resin, the unprotected linear peptide is cyclized in solution. nih.gov For example, macrolactamization between a C-terminal valine and an N-terminal residue can be performed using coupling reagents like HATU. nih.gov
More advanced cyclization strategies involve palladium-catalyzed C(sp³)–H activation to form carbon-carbon bonds between amino acid side chains. rsc.org This allows for the creation of unique cyclic structures, and linear precursors containing valine can be synthesized using standard Fmoc-SPPS before the on-resin or solution-phase cyclization step. rsc.org
| Cyclization Strategy | Description | Example involving Valine |
| On-resin side-chain attachment | An amino acid side chain is anchored to the resin, followed by on-resin cyclization of the deprotected termini. google.com | Compatible with Fmoc-based synthesis of valine-containing peptides. |
| Head-to-tail macrolactamization | A linear peptide is synthesized via Fmoc-SPPS, cleaved, and then cyclized in solution. nih.gov | Cyclization between a C-terminal valine and an N-terminal residue using HATU. nih.gov |
| C(sp³)–H activation | Palladium-catalyzed formation of a C-C bond between amino acid side chains. rsc.org | Linear precursors containing valine are synthesized via Fmoc-SPPS prior to cyclization. rsc.org |
Development of Novel Linkers and Solid Supports for Fmoc-SPPS
The development of novel linkers and solid supports is crucial for advancing Fmoc-SPPS, particularly for the synthesis of protected peptide fragments and complex molecules. This compound can serve as a model compound for testing the efficacy and stability of these new systems.
One area of development is the creation of linkers that allow for the cleavage of fully protected peptides from the resin under mild conditions. This is essential for convergent synthesis strategies where peptide fragments are coupled in solution. Silicon-based linkers, for example, are labile to fluoride (B91410) ions and can release protected peptides without affecting acid-labile side-chain protecting groups. acs.org
To circumvent problems like racemization and diketopiperazine formation during the loading of the first amino acid onto the resin, pre-loaded supports or handle strategies are employed. iris-biotech.desigmaaldrich.com For instance, Fmoc-amino acid-oxymethylphenoxy propionic acid (MPPA) linkers can be pre-synthesized and then attached to an amino-functionalized resin. iris-biotech.deiris-biotech.de This approach guarantees low epimerization of the C-terminal amino acid. iris-biotech.deiris-biotech.de Fmoc-Val-MPPA is a commercially available example of such a building block. iris-biotech.de
The choice of linker is also critical for controlling the final C-terminal functionality of the peptide. Trityl-based resins are often preferred for synthesizing peptide acids, especially when the C-terminal residue is prone to racemization or side reactions, as they allow for loading without activation of the amino acid's carboxyl group. sigmaaldrich.com
| Linker/Support Development | Purpose | Relevance to this compound |
| Fluoride-labile silicon-based linkers | Cleavage of fully protected peptides for convergent synthesis. acs.org | This compound containing peptides can be synthesized and cleaved with their protecting groups intact. |
| Fmoc-Aaa-MPPA linkers | To avoid racemization and side reactions during loading of the first amino acid. iris-biotech.deiris-biotech.de | Fmoc-Val-MPPA is a specific building block used for this purpose. iris-biotech.de |
| Trityl-type resins | To minimize racemization and side reactions for sensitive C-terminal residues. sigmaaldrich.com | Recommended for peptides with C-terminal valine to ensure high purity. |
Analytical Methodologies and Characterization in Fmoc Val Ome Research
Spectrophotometric Monitoring of Fmoc-Group Reactions
Spectrophotometry provides a real-time, non-destructive method for monitoring the deprotection of the Fmoc group, a critical step in Solid-Phase Peptide Synthesis (SPPS).
The cleavage of the base-labile Fmoc group is quantitatively monitored using ultraviolet-visible (UV-Vis) spectroscopy. This process is typically achieved using a solution of a secondary amine, such as 20% piperidine (B6355638) in dimethylformamide (DMF). The reaction proceeds via a β-elimination mechanism, releasing the Fmoc group as dibenzofulvene (DBF). nih.gov This DBF molecule is subsequently trapped by the excess amine to form a stable dibenzofulvene-piperidine adduct. nih.govresearchgate.net
This adduct possesses a strong chromophore with distinct UV absorbance maxima, allowing for its precise quantification. nih.govthieme-connect.de The monitoring of the adduct's formation provides an indirect but highly accurate measure of the deprotection reaction's progress and completion. tec5usa.com This technique is so reliable that it is frequently integrated into automated peptide synthesizers for real-time feedback. thieme-connect.detec5usa.com
The concentration of the released Fmoc-adduct can be calculated using the Lambert-Beer law. Key to this calculation is the molar absorption coefficient (ε) of the adduct, which has been determined at its primary absorbance maxima. While values can vary slightly in the literature, they provide a consistent basis for quantification. nih.goviris-biotech.de
Table 1: UV-Vis Absorbance Data for the Dibenzofulvene-Piperidine Adduct
| Wavelength (λmax) | Molar Absorption Coefficient (ε) | Common Application |
|---|---|---|
| ~301 nm | 7,100 - 8,500 L mol⁻¹ cm⁻¹ nih.govresearchgate.net | Primary wavelength for quantification due to high absorbance. |
By measuring the absorbance of the reaction solution at these wavelengths, researchers can determine the extent of Fmoc group cleavage, which is essential for calculating the substitution level of the synthesis resin and ensuring the reaction has gone to completion before the next coupling step. nih.goviris-biotech.de
Spectroscopic Characterization
While chromatography is essential for separation and quantification, spectroscopic methods are required to confirm the molecular structure and identity of Fmoc-Val-OMe. A combination of techniques provides a comprehensive characterization of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural elucidation. The ¹H NMR spectrum would show characteristic signals for the protons on the fluorenyl group, the valine side chain (isopropyl group), the α-carbon, and the methyl ester group. The integration of these signals confirms the ratio of protons, while their chemical shifts and coupling patterns verify the connectivity of the molecule.
Mass Spectrometry (MS): MS is used to confirm the molecular weight of this compound. Techniques like Electrospray Ionization (ESI) would show a prominent ion corresponding to the molecular weight of the compound, confirming its elemental composition.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands would be observed for the urethane (B1682113) carbonyl group of the Fmoc moiety, the ester carbonyl group, C-H bonds of the aromatic and aliphatic parts, and the N-H bond. Analysis of related Fmoc-dipeptides has shown these characteristic peaks, confirming the integrity of the molecular structure. researchgate.net
Together, these analytical and spectroscopic methods provide a complete framework for the rigorous characterization of this compound, ensuring its suitability for the demanding requirements of modern peptide synthesis.
Pre-Column Derivatization Techniques for Amino Acid Quantification
In many analytical applications, it is necessary to quantify the amount of a specific amino acid, such as valine, in a sample. Pre-column derivatization is a widely used strategy to enhance the detectability of amino acids by high-performance liquid chromatography (HPLC). The derivatizing agent reacts with the amino acid to form a product with strong UV absorbance or fluorescence, thereby increasing the sensitivity of the analysis.
9-Fluorenylmethyl chloroformate (Fmoc-Cl) is a common derivatizing agent used for the pre-column derivatization of primary and secondary amines, including amino acids. The reaction involves the nucleophilic attack of the amino group of the amino acid on the chloroformate, resulting in the formation of a stable, highly fluorescent Fmoc-amino acid derivative.
The derivatization of valine with Fmoc-Cl yields N-(9-Fluorenylmethoxycarbonyl)-L-valine. This derivative can be readily separated and quantified by reverse-phase HPLC with fluorescence or UV detection. The strong chromophore of the Fmoc group allows for sensitive detection, making this method suitable for the analysis of amino acids at low concentrations.
The efficiency of the derivatization reaction with Fmoc-Cl is highly dependent on the reaction conditions. thermofisher.comchromforum.org Optimization of these parameters is crucial for achieving complete and reproducible derivatization.
pH: The derivatization reaction is typically carried out under alkaline conditions, as the free amino group is more nucleophilic at higher pH values. Borate buffer is commonly used to maintain a stable pH, with optimal derivatization often achieved in the pH range of 8 to 11. thermofisher.comchromforum.org
Buffer Concentration: The concentration of the buffer can also influence the reaction yield. It is important to find a balance, as very high buffer concentrations can sometimes interfere with the reaction or the subsequent chromatographic analysis.
Quenching: After the derivatization reaction is complete, it is often necessary to quench the excess Fmoc-Cl to prevent it from reacting with other components in the sample or interfering with the HPLC analysis. This is typically achieved by adding a primary or secondary amine, such as 1-aminoadamantane (ADAM), which reacts rapidly with the remaining Fmoc-Cl to form a stable, non-interfering adduct. thermofisher.com
Optimized Conditions for Fmoc-Cl Derivatization
| Parameter | Typical Optimized Range/Condition |
|---|---|
| pH | 8.0 - 11.4 |
| Buffer | Borate Buffer |
| Reaction Time | 1 - 40 minutes |
| Quenching Agent | 1-aminoadamantane (ADAM) or other primary/secondary amine |
Quantification of Fmoc-Derivatized Solid Phase Supports
In solid-phase peptide synthesis (SPPS), the first Fmoc-protected amino acid is attached to a solid support, typically a resin. The extent of this initial loading, expressed in millimoles per gram of resin (mmol/g), is a critical parameter that dictates the scale of the synthesis and the amounts of reagents required for subsequent coupling steps.
A common and straightforward method for quantifying the loading of an Fmoc-amino acid onto a resin involves the cleavage of the Fmoc group and the spectrophotometric measurement of the released dibenzofulvene-piperidine adduct. researchgate.net The procedure generally involves the following steps:
A precisely weighed sample of the dried Fmoc-derivatized resin is treated with a solution of a secondary amine, most commonly piperidine in dimethylformamide (DMF).
The piperidine cleaves the Fmoc group, which then reacts with another molecule of piperidine to form a stable dibenzofulvene-piperidine adduct.
This adduct has a strong UV absorbance at a specific wavelength, typically around 301 nm.
The absorbance of the resulting solution is measured using a UV-Vis spectrophotometer.
The loading of the resin is then calculated using the Beer-Lambert law, with a known extinction coefficient for the dibenzofulvene-piperidine adduct.
This method provides a rapid and reliable means of determining the loading of the first amino acid on the solid support, ensuring the efficiency and reproducibility of the peptide synthesis.
Green Chemistry and Sustainable Approaches in Fmoc Val Ome Synthesis and Application
Minimizing Environmental Impact in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS), the predominant method for creating peptides, is known for its substantial consumption of solvents and reagents, leading to significant waste generation. teknoscienze.comadvancedchemtech.comtandfonline.com Solvents can account for 80-90% of the total waste in peptide synthesis. tandfonline.com Consequently, developing strategies to minimize this environmental burden is a critical area of research.
Strategies for Reducing Solvent Consumption and Waste Generation in SPPS
A primary goal in greening SPPS is the reduction of solvent use, particularly hazardous solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). tandfonline.comacs.org These solvents are widely used for dissolving reagents, washing the resin support, and during the deprotection and coupling steps of the synthesis cycle. tandfonline.comrsc.org
Several innovative approaches are being explored to curtail solvent consumption:
Minimal-Rinsing SPPS (MR-SPPS): This strategy aims to reduce the number of washing steps throughout the synthesis process, which are a major source of solvent waste. teknoscienze.com
In situ Fmoc Removal: This technique combines the coupling and deprotection steps, eliminating the need for intermediate washing and filtration, which can save up to 75% of the solvent used. csic.espeptide.com
Continuous Flow Synthesis: This method offers precise control over reaction conditions, potentially leading to higher efficiency and reduced waste compared to traditional batch processes. advancedchemtech.combiomatik.com Continuous flow systems are particularly compatible with Fmoc-based protocols. bachem.com
Microwave-Assisted Peptide Synthesis: The use of microwave irradiation can accelerate reaction times, often leading to cleaner reactions and reduced solvent and reagent requirements. biomatik.com
Identification and Evaluation of Environmentally Acceptable Alternative Solvents
The replacement of hazardous solvents with greener alternatives is a cornerstone of sustainable peptide synthesis. publish.csiro.au An ideal green solvent should be non-toxic, biodegradable, derived from renewable resources, and effective in all steps of SPPS. tandfonline.com
Researchers have investigated a range of alternative solvents, including:
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF has been successfully used in SPPS, though its cost can be a factor. acs.org
Cyclopentyl methyl ether (CPME): Another greener alternative to traditional solvents. publish.csiro.au
γ-Valerolactone (GVL): This solvent has shown promise, particularly for Fmoc deprotection steps. publish.csiro.au
N-Formylmorpholine (NFM): Identified as a good performing green solvent. publish.csiro.au
PolarClean: A solvent derived from a byproduct of Nylon-66 manufacturing, it has demonstrated excellent solubility for Fmoc-amino acids and compatibility with common resins. tandfonline.com
Anisole (B1667542) and p-Cymene: These solvents can be sourced from plant biomass, making them sustainable options. tandfonline.comtandfonline.com
Triethyl phosphate (B84403) (TEP): TEP is a low-viscosity solvent that degrades into relatively harmless phosphoric acid and ethanol. researchgate.net
The effectiveness of these solvents is often evaluated based on their ability to swell the synthesis resin and dissolve the Fmoc-protected amino acids and coupling reagents. acs.org
Performance of Solvent Mixtures for Fmoc-Amino Acid Solubilization
Finding a single green solvent that performs optimally for all aspects of SPPS is challenging. rsc.orgresearchgate.net Therefore, the use of solvent mixtures has emerged as a practical and effective strategy. tandfonline.comkvinzo.com By combining solvents with different properties, it's possible to create a system that effectively dissolves reagents and swells the resin.
Several studies have explored the efficacy of various solvent mixtures:
Anisole/N-octylpyrrolidone (NOP): A 75:25 mixture of anisole and NOP was found to successfully solubilize all tested Fmoc-protected amino acids. tandfonline.comkvinzo.com
Triethyl phosphate (TEP)/Dimethyl sulfoxide (B87167) (DMSO): A 3:1 mixture of TEP and DMSO significantly improved the solubility of several Fmoc-amino acids compared to TEP alone. tandfonline.com
Ethyl acetate (B1210297) (EtOAc)/Dimethyl sulfoxide (DMSO): This combination has been used in a "ReGreen SPPS" protocol, which also includes a process for recycling the solvents. polypeptide.com
Anisole/Dimethyl sulfoxide (DMSO): A carefully tuned 17:3 mixture of anisole and DMSO has been shown to be highly effective and compatible with flow chemistry. chemrxiv.org
The solubility of Fmoc-amino acids, including Fmoc-Val-OH, is a critical factor in the success of SPPS. The following table summarizes the solubility of various Fmoc-amino acids in different green solvent systems.
| Fmoc-Amino Acid | Solvent/Mixture | Solubility | Reference |
| Fmoc-Val-OH | Anisole/NOP (75:25) | Soluble (0.2 mmol in 1 mL) | kvinzo.com |
| Fmoc-Arg(Pbf)-OH | TEP | <0.1 M | tandfonline.com |
| Fmoc-Arg(Pbf)-OH | TEP-DMSO (3:1) | 0.9 M | tandfonline.com |
| Fmoc-Cys(Trt)-OH | TEP | <0.1 M | tandfonline.com |
| Fmoc-Cys(Trt)-OH | TEP-DMSO (3:1) | 0.9 M | tandfonline.com |
| Fmoc-Gln(Trt)-OH | TEP | 0.2 M | tandfonline.com |
| Fmoc-Gln(Trt)-OH | TEP-DMSO (3:1) | 0.9 M | tandfonline.com |
| Various Fmoc-AAs | PolarClean | >0.4 M | researchgate.net |
Innovative Protocols for Sustainable Fmoc-SPPS
Beyond solvent replacement, innovative protocols are being developed to streamline the SPPS process, further reducing its environmental impact. These methods often focus on minimizing steps and recycling valuable reagents.
In situ Fmoc Removal to Streamline Synthesis and Reduce Washings
A significant advancement in sustainable SPPS is the development of "in situ" Fmoc removal protocols. csic.esresearchgate.net In this approach, the deprotection reagent (such as 4-methylpiperidine) is added directly to the coupling reaction mixture without the intermediate filtration and washing steps. researchgate.netresearchgate.net This combination of the coupling and deprotection steps into a single operational step dramatically reduces solvent consumption. digitellinc.com
Studies have shown that this strategy can lead to solvent savings of up to 60-75%. peptide.comtandfonline.com The success of this method relies on the faster deactivation of the excess activated amino acid compared to the rate of Fmoc removal, which prevents the undesirable double incorporation of an amino acid. csic.esresearchgate.net To ensure the complete removal of the deprotection base, a wash with a weak acid solution, such as 1% OxymaPure, is often employed. csic.esresearchgate.net
Reagent Recycling Systems in Fmoc Solid-Phase Peptide Synthesis
The development of reagent recycling systems is another key strategy for improving the sustainability of Fmoc-SPPS. These systems aim to recover and reuse solvents and reagents from the waste stream.
One notable example is the "tea bag" method for multiple peptide synthesis, which incorporates reagent recycling. mdpi.comresearchgate.net In this system, the deprotection reagent and some washing solvents are collected and reused in subsequent cycles. This approach has been shown to reduce the use of DMF by 25-30% and the deprotection reagent by 50% without compromising the quality of the synthesized peptides. mdpi.comnih.govresearchgate.net
Another approach involves the recovery of solvents like ethyl acetate and DMSO, along with the coupling additive Oxyma, from the waste stream of a SPPS process using a simple filtration protocol. polypeptide.com The ability to recycle these components contributes to a more circular and sustainable chemical process. polypeptide.com
Development of Green Coupling Agents and Additives
The pursuit of green chemistry principles in peptide synthesis has spurred significant research into developing safer and more environmentally benign coupling agents and additives. This is particularly relevant for the synthesis of compounds like Fmoc-Val-Ome, where the efficiency of the coupling reaction and the prevention of racemization are paramount. Traditional coupling reagents, especially those based on benzotriazole, have come under scrutiny due to their potential explosive properties and the generation of hazardous byproducts. gyrosproteintechnologies.comacs.org
A major advancement in this area is the development and adoption of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) as a superior and greener alternative to traditional additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). biosyn.combachem.com OxymaPure is non-explosive, less toxic, and safer to handle and store. gyrosproteintechnologies.combiosyn.com It functions as a racemization suppressor and coupling additive by forming a highly reactive Oxyma ester intermediate with the carboxylic acid group of the amino acid. biosyn.com This intermediate is more reactive towards amines and less prone to racemization than the intermediates formed with many other additives. biosyn.com The use of OxymaPure can enhance coupling efficiency, reduce the need for excess reagents, minimize waste, and improve yields. biosyn.com
Research has demonstrated the effectiveness of OxymaPure in various coupling protocols. For instance, the combination of N,N'-diisopropylcarbodiimide (DIC) with OxymaPure has been shown to be highly effective, even in greener solvent systems. nih.gov A study evaluating the solubility of Fmoc-Val-OH with different activating reagents found that the DIC/OxymaPure system was superior in dissolving the amino acid derivative in various solvent systems. nih.gov Furthermore, Oxyma-based coupling reagents, such as COMU and PyOxim, have been developed, incorporating the Oxyma moiety directly into the reagent's structure. bachem.comsigmaaldrich.com These reagents often exhibit coupling efficiencies comparable or even superior to their HOBt- or HOAt-based counterparts like HBTU and HATU, while offering a better safety profile and reduced allergenic potential. gyrosproteintechnologies.combachem.com
Beyond Oxyma-based systems, other novel green coupling agents are emerging. For example, o-NosylOXY (ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate) has been introduced as a recyclable coupling reagent. rsc.orgpeptide.com A key advantage of o-NosylOXY is that its byproducts can be recovered and reused to synthesize the reagent, making the process more cost-effective and environmentally friendly. rsc.orgpeptide.com Another development is the use of TCFH-NMI, which is a low-cost option that avoids the use of additives and generates water-soluble byproducts, simplifying workup and isolation procedures. rsc.org Additionally, NDTP has been presented as a recyclable and sustainable coupling reagent that can be used for gram-scale synthesis of dipeptides with high yield and no racemization. rsc.org
The development of greener carbodiimides has also been a focus. N-tert-butyl-N'-ethylcarbodiimide (TBEC), when used in combination with an additive like 5-(ethylthio)-1H-tetrazole (ETT), has shown promise in reducing side reactions and improving the purity of synthesized peptides. tandfonline.comresearchgate.net
The table below summarizes and compares some of the green coupling agents and additives with their traditional counterparts.
| Reagent/Additive | Type | Key Advantages | Disadvantages/Limitations |
| OxymaPure | Additive | Non-explosive, low toxicity, high coupling efficiency, suppresses racemization. biosyn.combachem.com | Requires careful disposal, especially in large-scale synthesis. biosyn.com |
| COMU/PyOxim | Coupling Agent | High coupling efficiency, safer than benzotriazole-based reagents, good solubility. bachem.comsigmaaldrich.com | Relative reactivity compared to HOAt-based reagents can be debated. sigmaaldrich.com |
| o-NosylOXY | Coupling Agent | Recyclable byproducts, cost-effective, environmentally friendly. rsc.orgpeptide.com | Newer reagent, may have less established protocols. |
| TCFH-NMI | Coupling Agent | Low cost, avoids additives, water-soluble byproducts for easy removal. rsc.org | Limited applications reported in the literature. rsc.org |
| NDTP | Coupling Agent | Recyclable, sustainable, suitable for large-scale synthesis without racemization. rsc.org | Requires a few steps to recycle the byproduct back to the reagent. rsc.org |
| TBEC/ETT | Coupling Agent/Additive | Reduces side reactions, improves peptide purity. tandfonline.comresearchgate.net | Newer combination, may require optimization for specific syntheses. |
| HOBt/HOAt | Additive (Traditional) | Accelerates coupling, suppresses racemization. bachem.com | Explosive properties, toxicity concerns. gyrosproteintechnologies.combachem.com |
| HBTU/HATU | Coupling Agent (Traditional) | High coupling efficiency. bachem.comsigmaaldrich.com | Based on explosive benzotriazoles, potential for allergic reactions. gyrosproteintechnologies.combachem.com |
The ongoing development of these green coupling agents and additives is crucial for shifting peptide synthesis, including that of this compound, towards more sustainable and safer practices without compromising on the quality and efficiency of the chemical process.
Computational and Mechanistic Investigations of Fmoc Val Ome Chemistry
Mechanistic Understanding of Fmoc-Group Cleavage
The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step in solid-phase peptide synthesis (SPPS). The mechanism of this process has been a subject of detailed investigation to enhance efficiency and minimize side reactions.
Elucidation of Beta-Elimination Mechanism
The cleavage of the Fmoc group proceeds via a base-mediated beta-elimination (E1cB) mechanism. springernature.compublish.csiro.auacs.org This reaction is initiated by the abstraction of the acidic proton located at the C9 position of the fluorene (B118485) ring system by a base. springernature.comembrapa.br The electron-withdrawing nature of the fluorenyl system makes this proton particularly susceptible to removal by even weak bases. springernature.comresearchgate.net
Formation and Sequestration of Dibenzofulvene (DBF) Intermediates
A key feature of the Fmoc deprotection reaction is the generation of the electrophilic dibenzofulvene (DBF) intermediate. springernature.compublish.csiro.au If not properly managed, DBF can react with the newly liberated N-terminal amine of the peptide chain, leading to irreversible chain termination. acs.org To prevent this deleterious side reaction, a scavenger is added to the deprotection solution. acs.org
Typically, the base used for the deprotection, such as piperidine (B6355638), also acts as the DBF scavenger. wikipedia.org Piperidine, a secondary amine, efficiently traps the DBF intermediate through a Michael-type addition reaction to form a stable and soluble adduct (dibenzofulvene-piperidine adduct). scielo.org.mx This adduct can be easily washed away from the solid support, driving the deprotection reaction to completion and ensuring the availability of the free amine for the next coupling step. scielo.org.mxnih.gov While other bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can effectively remove the Fmoc group, they are non-nucleophilic and cannot scavenge the DBF intermediate, which can lead to complications in batch synthesis. rsc.org
Kinetic Studies of Fmoc Removal in Various Solvents and with Different Bases
The rate of Fmoc group removal is highly dependent on the choice of base, its concentration, and the solvent system employed. Kinetic studies provide valuable data for optimizing deprotection protocols. For instance, early solution-phase experiments using Fmoc-Val demonstrated a half-life (t₁/₂) of approximately 6 seconds with 20% piperidine in DMF. publish.csiro.aursc.org This is significantly faster than with other bases like 5% piperazine (B1678402) in DMF (t₁/₂ ≈ 30 seconds) or 50% morpholine (B109124) in DMF (t₁/₂ ≈ 1 minute). publish.csiro.au
More recent studies on resin-bound Fmoc-Val have confirmed these rapid kinetics, with a reported half-life of 7 seconds for deprotection using 20% piperidine in DMF. rsc.org The concentration of the base is also a critical factor. One study analyzing the deprotection of Fmoc-Val-OH in DMF found that with 1% piperidine, only 49.6% of the Fmoc group was removed after 5 minutes. scielo.org.mxresearchgate.net In contrast, when the piperidine concentration was increased to 5% or 20%, the removal was complete (>99%) within 3 minutes. scielo.org.mxresearchgate.net The combination of a strong, non-nucleophilic base like DBU with a nucleophilic scavenger like piperazine has also been explored to accelerate deprotection, with a mixture of 5% piperazine and 2% DBU showing faster kinetics than 20% piperidine. rsc.org
| Fmoc-Amino Acid | Base/Solvent | Half-life (t₁/₂) | Percent Deprotection | Time (min) |
|---|---|---|---|---|
| Fmoc-Val | 20% Piperidine/DMF | ~6 s | 50% | 0.1 |
| Fmoc-Val (resin-bound) | 20% Piperidine/DMF | 7 s | 50% | 0.12 |
| Fmoc-Val | 5% Piperazine/DMF | ~30 s | 50% | 0.5 |
| Fmoc-Val | 50% Morpholine/DMF | ~1 min | 50% | 1 |
| Fmoc-Val-OH | 1% Piperidine/DMF | N/A | 49.6% | 5 |
| Fmoc-Val-OH | 5% Piperidine/DMF | N/A | >99% | 3 |
Computational Studies in Peptide Synthesis Reactions
Computational chemistry offers powerful tools to investigate reaction mechanisms and to guide the design of new peptides, complementing experimental findings.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a valuable method for studying the intricacies of reactions in peptide synthesis. acs.orgscilit.com DFT calculations can be used to model the potential energy surfaces of reaction pathways, identify transition states, and calculate activation energy barriers. acs.org
For instance, DFT studies have been employed to compare the energy barriers for Fmoc deprotection versus competing side reactions, such as the β-elimination of protected phosphoserine or phosphothreonine residues. acs.org These calculations have shown that with a base like DBU, the energy barrier for Fmoc deprotection is significantly lower (by 16 kcal/mol) than that for β-elimination, making the desired deprotection kinetically favorable. acs.org In contrast, with piperidine, the energy barriers for both reactions are comparable. acs.org DFT has also been used to investigate the mechanism of self-deprotection of Fmoc-protected peptide intermediates, revealing how certain sequences can stabilize the transition state for Fmoc removal. nih.govacs.org
In Silico Studies for Peptide Design and Modification
In silico methodologies are increasingly used to accelerate the design and optimization of peptides with specific functions. nih.gov These computational approaches allow for the virtual screening of large libraries of peptide sequences and the prediction of their properties, such as binding affinity to a target protein or their stability. plos.orgoup.com
Reaction Kinetics of Active Ester Formation
The efficiency of peptide bond formation is critically dependent on the rate at which an N-protected amino acid is converted into its corresponding active ester. For sterically hindered amino acids such as valine, understanding the kinetics of this activation step is crucial for optimizing coupling protocols and minimizing side reactions. The bulky isopropyl side chain of valine presents a significant steric obstacle, influencing both the rate of active ester formation and the stability of the resulting intermediate. nih.govresearchgate.net
Detailed kinetic investigations, often employing techniques like time-resolved NMR spectroscopy and HPLC, have provided valuable insights into the behavior of Fmoc-Val-OH under various activation conditions. nih.govmdpi.com Studies have categorized Fmoc-Val-OH as a residue with a β-branched side chain, a group known for its slower reaction kinetics compared to unbranched amino acids. nih.govresearchgate.net
One study monitored active ester formation by mixing the N-protected amino acid with a coupling agent like PyBOP or HOBt, and then initiating the reaction by adding a base (DIEA) or a carbodiimide (B86325) (DIC), respectively. nih.gov For Fmoc-Val-OH activated with HOBt/DIC, the formation of the active ester (Fmoc-Val-OBt) was observed to be relatively slow, requiring up to 240 minutes to reach significant conversion. nih.gov However, once formed, the active ester demonstrated high stability, with limited hydrolysis observed over 24 hours. nih.gov This stability allows for longer coupling times to be used if necessary to drive the reaction to completion, which is a significant advantage for a "hard-to-couple" residue. nih.govresearchgate.net
The table below summarizes the conversion data for the formation of Fmoc-Val-OBt, highlighting its classification as a slowly hydrolyzing active ester.
| Amino Acid Derivative | Activating Reagents | Time for Max. Formation | Conversion at 10 min (%) | Conversion at 60 min (%) | Conversion at 180 min (%) | Hydrolysis Characteristic |
|---|---|---|---|---|---|---|
| Fmoc-Val-OH | HOBt/DIC | 240 min | >50 | N/A | N/A | Slowly Hydrolyzing / Stable |
Data sourced from a time-resolved 1H NMR spectroscopy study. nih.govresearchgate.net The conversion after 10 minutes for slowly reacting residues was generally found to be over 50%, which is often sufficient for a successful coupling. nih.gov
Further research has explored the use of oxime carbonate-based reagents for the formation of active esters from Fmoc-Val-OH in the presence of pyridine (B92270) in DMF. mdpi.com The rate of formation and the yield of the active ester were found to be highly dependent on the specific carbonate reagent used. HPLC monitoring revealed the competition between the formation of the desired active ester and a side reaction that produces an alkyl or aryl ester. mdpi.com
The following tables detail the kinetic profiles for the reaction of Fmoc-Val-OH with four different oxime carbonate reagents.
Table 6.3.1: Active Ester Formation using Ethyl 2-cyano-2-(ethoxycarbonyloxyimino)acetate (EtocOXY)
| Time | Fmoc-Val-OXY (%) | Ethyl Ester Byproduct (%) |
|---|---|---|
| 30 min | 14.1 | 0.0 |
| 1 h | 24.8 | 0.0 |
| 2 h | 35.5 | 4.1 |
| 4 h | 41.8 | 10.3 |
| 24 h | 10.7 | 40.2 |
Data from HPLC analysis. mdpi.com Maximum active ester formation was observed at 4 hours, with the ethyl ester byproduct beginning to form after 2 hours. mdpi.com
Table 6.3.2: Active Ester Formation using Ethyl 2-cyano-2-(isobutoxycarbonyloxyimino)acetate (iBuocOXY)
| Time | Fmoc-Val-OXY (%) | Isobutyl Ester Byproduct (%) |
|---|---|---|
| 30 min | 28.4 | 0.0 |
| 1 h | 45.6 | 2.5 |
| 2 h | 55.3 | 12.8 |
| 4 h | 40.1 | 25.6 |
| 24 h | 6.9 | 50.3 |
Data from HPLC analysis. mdpi.com Maximum active ester formation occurred at 2 hours. mdpi.com
Table 6.3.3: Active Ester Formation using Ethyl 2-(allyloxycarbonyloxyimino)-2-cyanoacetate (AllocOXY)
| Time | Fmoc-Val-OXY (%) | Allyl Ester Byproduct (%) |
|---|---|---|
| 30 min | 60.2 | 5.3 |
| 1 h | 50.5 | 15.4 |
| 2 h | 35.8 | 28.9 |
| 4 h | 20.3 | 40.1 |
| 24 h | 0.0 | 55.2 |
Data from HPLC analysis. mdpi.com This reagent showed the fastest initial rate, with maximum active ester formation at just 30 minutes. mdpi.com
Table 6.3.4: Active Ester Formation using Ethyl 2-(benzyloxycarbonyloxyimino)-2-cyanoacetate (ZOXY)
| Time | Fmoc-Val-OXY (%) | Benzyl Ester Byproduct (%) |
|---|---|---|
| 30 min | 40.1 | 4.8 |
| 1 h | 50.3 | 10.2 |
| 2 h | 42.6 | 20.3 |
| 4 h | 30.2 | 33.5 |
| 24 h | 5.3 | 50.1 |
Data from HPLC analysis. mdpi.com Maximum active ester formation was observed at 1 hour. mdpi.com
These kinetic studies collectively demonstrate that the formation of an active ester from Fmoc-Val-OH is highly sensitive to the chosen coupling reagents and reaction time. While reagents like AllocOXY provide rapid activation, they also lead to faster byproduct formation and decomposition of the active ester. mdpi.com In contrast, activation with HOBt/DIC is slower but yields a more stable intermediate. nih.gov This detailed kinetic understanding allows for the rational selection of coupling conditions to maximize the efficiency of incorporating the sterically demanding valine residue into a peptide sequence.
Future Research Directions and Emerging Paradigms in Fmoc Val Ome Studies
Development of Next-Generation Protecting Group Strategies
The ubiquitous fluorenylmethyloxycarbonyl (Fmoc) group, while revolutionary, is not without its challenges, such as aspartimide formation and premature cleavage of sensitive side-chain protecting groups. csic.esnih.gov Research is actively pursuing next-generation protecting group strategies that offer greater orthogonality, milder cleavage conditions, and enhanced compatibility with complex peptide sequences.
While the Fmoc/tBu (tert-butyl) strategy remains the dominant method in solid-phase peptide synthesis (SPPS), its limitations have spurred the development of alternative and complementary protecting groups. csic.esiris-biotech.de For instance, groups like Alloc (allyloxycarbonyl) and Azoc (azidomethyloxycarbonyl) are being explored for their orthogonal removal conditions, which are compatible with Fmoc and other standard protecting groups used in peptide synthesis. rsc.org This increased dimensionality allows for more complex peptide architectures, such as branched or cyclic peptides. csic.es
Improvements to the Fmoc strategy itself are also a focus. New derivatives of side-chain protecting groups are being introduced to enhance deprotection kinetics and minimize side reactions. For example, the 1,2-dimethylindole-3-sulfonyl (MIS) group has been developed as a superior alternative to the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group for protecting arginine, allowing for much faster and cleaner deprotection. nih.gov Furthermore, research into novel base reagents for the clean introduction of the Nα-Fmoc group aims to prevent the formation of Fmoc-dipeptide impurities during the initial amino acid derivatization. nih.gov The exploration of aromatic capping groups beyond Fmoc is also gaining traction, with studies investigating functional groups that can impart properties like redox-responsiveness or fluorescence to the final peptide. rsc.org
| Strategy | Description | Potential Advantage over Standard Fmoc/tBu | Key Research Area |
| Orthogonal Protecting Groups | Use of groups like Alloc and Azoc that are removed under conditions that do not affect Fmoc or tBu groups. rsc.org | Enables synthesis of complex, multi-branched, or cyclized peptides by providing additional levels of selective deprotection. csic.es | Development of tri- and tetra-orthogonal schemes for advanced peptide architectures. csic.es |
| Improved Side-Chain Protection | Introduction of new protecting groups for sensitive amino acids, such as MIS for Arginine. nih.gov | Faster and cleaner deprotection, reducing side reactions and improving overall yield and purity. nih.gov | Designing groups with tailored lability and compatibility with green chemistry principles. |
| Alternative Capping Groups | Exploration of functional aromatic groups to replace or supplement the N-terminal Fmoc group. rsc.org | Imparts novel functionalities such as fluorescence, redox activity, or enhanced self-assembly properties. rsc.org | Creating smart biomaterials and probes by integrating functional capping groups. |
| Safety-Catch Protecting Groups | Groups that are stable to all standard cleavage conditions but can be activated by a specific chemical transformation for subsequent removal. csic.es | Provides an additional layer of control for complex synthetic routes and on-resin manipulations. csic.es | Expanding the toolbox of activatable protecting groups for multi-dimensional synthesis. |
Advancements in High-Efficiency and Racemization-Free Coupling Methodologies
A central challenge in peptide synthesis is achieving rapid and complete coupling of amino acids without loss of stereochemical integrity (racemization). researchgate.netrsc.org Research is intensely focused on developing new coupling reagents and methodologies that are both highly efficient and suppress epimerization, particularly for sterically hindered residues like valine.
Recent years have seen the introduction of a variety of novel coupling reagents designed to overcome the limitations of traditional carbodiimides. rsc.orgnih.gov Ynamides and allenones have emerged as highly effective reagents that mediate peptide bond formation under mild conditions with minimal racemization. rsc.orgnih.gov These reagents proceed through stable active ester intermediates, avoiding the formation of oxazolone (B7731731) intermediates that are a primary cause of racemization. nih.gov
Lewis-acid-catalyzed methods represent another promising frontier, utilizing catalysts like tantalum (V) methoxide (B1231860) (Ta(OMe)5) for the "remote" activation of carboxyl groups, which also prevents racemization. researchgate.net Additionally, aminium/uronium salts such as HATU and HCTU, often used with additives like HOAt, continue to be refined for more demanding couplings, offering a balance of high reactivity and suppression of side reactions. luxembourg-bio.com The development of reagents like Boc-Oxyma provides greener and lower-cost alternatives that still maintain high yields and stereochemical purity. rsc.org
| Coupling Reagent/Method | Mechanism of Action | Key Advantages |
| Ynamides & Allenones | Form stable α-acyloxyenamide active esters, avoiding racemization-prone intermediates. rsc.orgnih.gov | High efficiency, minimal racemization, applicable to segment condensation and SPPS. rsc.org |
| Lewis Acid Catalysis (e.g., Ta(OMe)5) | Substrate-directed "remote" activation of the carboxyl group. researchgate.net | High yields for all amino acids, racemization-free, applicable to convergent synthesis. researchgate.net |
| Aminium/Uronium Salts (e.g., HATU, HCTU) | Formation of highly reactive acyl-uronium species for rapid coupling. luxembourg-bio.com | More effective than carbodiimides for difficult couplings and cyclizations. luxembourg-bio.com |
| Oxyma-Based Reagents (e.g., Boc-Oxyma) | Forms active esters that are stable and less prone to racemization. rsc.org | Excellent yields, low racemization, cost-effective, and greener alternative. rsc.org |
Integration with Automated Synthesis Platforms for High-Throughput Research
The demand for synthetic peptides in drug discovery, materials science, and systems biology necessitates high-throughput synthesis capabilities. A significant area of development is the integration of robust Fmoc-based chemistries, including the use of Fmoc-Val-OMe, with fully automated synthesis platforms. acs.orgamidetech.com
Automated fast-flow peptide synthesizers (AFPS) represent a major leap forward, reducing the time for a single amino acid addition cycle to under a minute. mdpi.com These systems utilize real-time monitoring, often via UV-Vis spectroscopy of the Fmoc deprotection byproduct (dibenzofulvene), to assess the efficiency of each coupling and deprotection step. acs.orgamidetech.com
To handle the vast amount of data generated by these platforms, researchers are employing deep learning and other machine learning algorithms. acs.orgamidetech.com These computational models can predict the outcome of synthesis steps based on the peptide sequence and reaction parameters. amidetech.com By analyzing factors that lead to aggregation or incomplete reactions, these models can help devise optimized, amino acid-specific synthesis protocols, ultimately enabling the reliable high-throughput synthesis of complex peptides. acs.org This synergy between advanced hardware and artificial intelligence is paving the way for large-scale peptide libraries to be synthesized for screening and functional studies.
Exploration of this compound in the Synthesis of Bio-Inspired Materials and Probes
The self-assembly properties of Fmoc-modified amino acids are being harnessed to create a new generation of functional, bio-inspired materials. researchgate.netacs.org The inherent hydrophobicity and aromaticity of the Fmoc group can drive the organization of building blocks like this compound into ordered nanostructures such as nanofibers, ribbons, and hydrogels. researchgate.netresearchgate.net These materials are being explored for a wide range of applications, from tissue engineering scaffolds that mimic the extracellular matrix to controlled drug delivery systems. researchgate.net
A particularly innovative area is the development of "mechano-pigments" or force-responsive probes. bioinspired-materials.ch Researchers have designed materials that change color or fluoresce in response to mechanical stress. bioinspired-materials.ch These systems can incorporate Fmoc-amino acid derivatives within their structures. For example, squid-inspired materials have been created using silica (B1680970) nanoparticles and force-sensitive molecules (mechanophores) that can be integrated into polymers to act as stress sensors, helping to predict material failure. bioinspired-materials.ch The principles of biomineralization, where living organisms create structured organic-inorganic hybrid materials, are also inspiring the synthesis of novel materials with optimized properties for applications in sensors and energy storage. uni-stuttgart.de
Expanding Applications in Peptide Ligand Development and Modifications
This compound is a crucial component in the synthesis of peptide ligands designed to interact with specific biological targets like receptors and enzymes. mdpi.comnih.gov Future research will continue to leverage this building block to create altered peptide ligands (APLs) with fine-tuned binding affinities, specificities, and stabilities. mdpi.com For example, APLs based on epitopes like human myelin oligodendrocyte glycoprotein (B1211001) (MOG) are being synthesized to modulate immune responses in autoimmune diseases. mdpi.com
Furthermore, Fmoc-amino acids are being investigated as active molecules themselves. Studies have identified that certain Fmoc-amino acids, including derivatives of leucine (B10760876) and tryptophan, can act as selective inhibitors of enzymes like butyrylcholinesterase (BChE), which is a target in Alzheimer's disease research. nih.gov The Fmoc group's structural features appear important for inhibitor binding, and modifications to the amino acid side chain can further enhance inhibitory potency. nih.gov This opens a new avenue for using Fmoc-amino acid derivatives not just as building blocks, but as scaffolds for the rational design of novel therapeutics. The synthesis of peptide-ligand conjugates, for instance by attaching probes like acridinium (B8443388) esters to peptides containing valine, is another key area for developing tools to study ligand-receptor interactions. nih.gov
Q & A
Q. How can researchers ensure reproducibility when scaling this compound synthesis from mg to gram quantities?
- Methodological Answer :
- Kinetic Profiling : Monitor reaction progress via in-situ IR (e.g., carbonyl stretch at ~1730 cm⁻¹).
- Solvent Optimization : Switch from DMF to THF for easier large-scale purification.
- Scale-Up Protocol : Maintain stoichiometric ratios and agitation speed (e.g., 500 rpm for even mixing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
